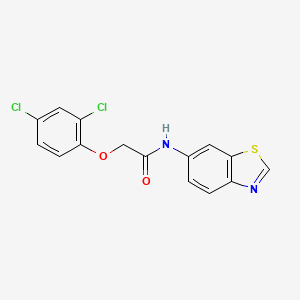

N-(1,3-benzothiazol-6-yl)-2-(2,4-dichlorophenoxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

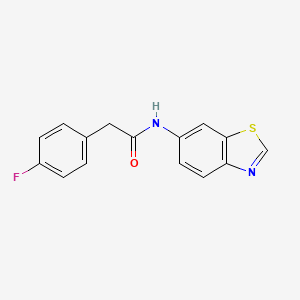

N-(1,3-benzothiazol-6-yl)-2-(2,4-dichlorophenoxy)acetamide (NBDCA) is an organic compound that has been widely studied for its diverse applications in the scientific and medical fields. NBDCA is a derivative of benzothiazole, which is a heterocyclic aromatic compound containing sulfur, nitrogen, and oxygen atoms. It is a yellow-orange solid at room temperature and has a molecular weight of 303.09 g/mol. NBDCA is most commonly used as a reagent in the synthesis of various compounds, including pharmaceuticals and agricultural chemicals. Additionally, it has been studied for its potential use in medical treatments, such as cancer therapies and anti-inflammatory drugs.

Scientific Research Applications

N-(1,3-benzothiazol-6-yl)-2-(2,4-dichlorophenoxy)acetamide has been widely studied for its potential applications in the scientific and medical fields. In particular, it has been studied for its potential use in cancer therapies and anti-inflammatory drugs. Additionally, it has been used as a reagent in the synthesis of various compounds, including pharmaceuticals and agricultural chemicals. Furthermore, it has been studied for its potential use in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurological disorders.

Mechanism of Action

Target of Action

The primary target of F2806-0047 is the KRASG12D mutant . This compound is a farnesyltransferase inhibitor (FTI) , which means it inhibits the enzyme farnesyltransferase, responsible for the post-translational modification of proteins including the KRASG12D mutant .

Mode of Action

F2806-0047 interacts with its target by blocking the compensatory reactivation of mTOR signaling that follows KRASG12D inhibition . This results in tumor cell cycle arrest and apoptosis .

Biochemical Pathways

The affected pathway is the MAPK/mTOR signaling pathway . F2806-0047 blocks the reactivation of this pathway following KRASG12D inhibition . This prevents the tumor cells from bypassing the KRAS inhibition and continuing to proliferate .

Pharmacokinetics

It is mentioned that f2806-0047 is a next-generation fti with increased potency and improved pharmacokinetic properties .

Result of Action

The molecular and cellular effects of F2806-0047’s action include the inhibition of mTOR signaling and the induction of apoptosis in tumor cells . This leads to a decrease in tumor cell proliferation and an increase in tumor cell death .

Action Environment

While specific environmental factors influencing F2806-0047’s action, efficacy, and stability are not mentioned in the current search results, it is generally known that factors such as pH, temperature, and the presence of other molecules can influence the action of a compound

Advantages and Limitations for Lab Experiments

N-(1,3-benzothiazol-6-yl)-2-(2,4-dichlorophenoxy)acetamide has a number of advantages and limitations for use in laboratory experiments. One of the advantages of N-(1,3-benzothiazol-6-yl)-2-(2,4-dichlorophenoxy)acetamide is its low cost and availability, which makes it an ideal reagent for use in a variety of experiments. Additionally, N-(1,3-benzothiazol-6-yl)-2-(2,4-dichlorophenoxy)acetamide is relatively stable and can be stored for long periods of time without significant degradation. However, there are some limitations to the use of N-(1,3-benzothiazol-6-yl)-2-(2,4-dichlorophenoxy)acetamide in laboratory experiments. For instance, N-(1,3-benzothiazol-6-yl)-2-(2,4-dichlorophenoxy)acetamide is not soluble in water and must be dissolved in an organic solvent, such as ethanol or dimethyl sulfoxide (DMSO). Additionally, N-(1,3-benzothiazol-6-yl)-2-(2,4-dichlorophenoxy)acetamide is not very soluble in organic solvents and must be used at low concentrations.

Future Directions

N-(1,3-benzothiazol-6-yl)-2-(2,4-dichlorophenoxy)acetamide has a wide range of potential applications in the scientific and medical fields. In the future, it is likely that N-(1,3-benzothiazol-6-yl)-2-(2,4-dichlorophenoxy)acetamide will be studied for its potential use in cancer therapies and anti-inflammatory drugs. Additionally, further research is needed to better understand the biochemical and physiological effects of N-(1,3-benzothiazol-6-yl)-2-(2,4-dichlorophenoxy)acetamide and its potential use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Furthermore, further research is needed to investigate the potential use of N-(1,3-benzothiazol-6-yl)-2-(2,4-dichlorophenoxy)acetamide in the synthesis of other compounds, such as pharmaceuticals and agricultural chemicals. Finally, further research is needed to better understand the advantages and limitations of N-(1,3-benzothiazol-6-yl)-2-(2,4-dichlorophenoxy)acetamide for use in laboratory experiments.

Synthesis Methods

N-(1,3-benzothiazol-6-yl)-2-(2,4-dichlorophenoxy)acetamide can be synthesized through a variety of methods, including the condensation reaction of dichlorophenol and benzothiazole. This reaction involves the use of an acid catalyst, such as sulfuric acid, to produce N-(1,3-benzothiazol-6-yl)-2-(2,4-dichlorophenoxy)acetamide in a two-step process. The first step involves the formation of an intermediate compound, which is then followed by the condensation of dichlorophenol and benzothiazole. The reaction is typically conducted at a temperature of 80-100°C and is typically complete within 2-3 hours.

properties

IUPAC Name |

N-(1,3-benzothiazol-6-yl)-2-(2,4-dichlorophenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N2O2S/c16-9-1-4-13(11(17)5-9)21-7-15(20)19-10-2-3-12-14(6-10)22-8-18-12/h1-6,8H,7H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZCRSPGAAKWLBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1NC(=O)COC3=C(C=C(C=C3)Cl)Cl)SC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d]thiazol-6-yl)-2-(2,4-dichlorophenoxy)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-benzyl-2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-4-oxo-N-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B6481721.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B6481729.png)

![3-{8-butyl-7-oxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}-N-[(5-methylfuran-2-yl)methyl]propanamide](/img/structure/B6481749.png)

![3-fluoro-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]benzamide hydrochloride](/img/structure/B6481755.png)

![4-chloro-3-methyl-1-phenyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B6481759.png)

![4-chloro-N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)benzene-1-sulfonamide](/img/structure/B6481760.png)

![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide](/img/structure/B6481767.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B6481771.png)

![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-[(4-methylphenyl)sulfanyl]butanamide](/img/structure/B6481802.png)

![3-(propane-2-sulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6481817.png)